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Compound of Interest

Compound Name: 5-Bromo-2-methoxybenzaldehyde

Cat. No.: B189313 Get Quote

This guide provides a detailed spectroscopic comparison of 5-Bromo-2-
methoxybenzaldehyde and its structurally related derivatives. It is intended for researchers,

scientists, and professionals in drug development who utilize these compounds as

intermediates and building blocks in organic synthesis.[1] The comparative data, including

Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry

(MS), are presented to facilitate compound identification, characterization, and quality control.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 5-Bromo-2-
methoxybenzaldehyde and selected derivatives. These compounds share a substituted

benzaldehyde core, with variations in the position of the bromo and methoxy groups, or the

presence of a hydroxyl group, leading to distinct spectroscopic signatures.

¹H NMR Spectral Data
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for 5-Bromo-2-methoxybenzaldehyde and

Derivatives
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Check Availability & Pricing
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Compound
Aldehyde-H
(s)

Ar-H
Methoxy-H
(s)

Hydroxyl-H
(s)

Solvent

5-Bromo-2-

methoxybenz

aldehyde

~10.4 ~7.0-7.8 ~3.9 - CDCl₃

5-Bromo-2-

hydroxy-3-

methoxybenz

aldehyde[2]

9.86

7.18 (d, J=2.4

Hz), 7.31 (d,

J=2.4 Hz)

3.92 11.00 CDCl₃

5-Bromo-2,3-

dimethoxybe

nzaldehyde[3

]

10.33

7.51 (d,

J=2.34 Hz),

7.22 (d,

J=2.34 Hz)

3.97, 3.90 - CDCl₃

2-Bromo-5-

methoxybenz

aldehyde

~10.3 ~7.0-7.6 ~3.8 - CDCl₃

5-Bromo-2-

hydroxybenz

aldehyde

~9.8 ~6.9-7.8 - ~11.0 CDCl₃

Note: Chemical shifts can vary slightly based on solvent and concentration.

¹³C NMR Spectral Data
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for 5-Bromo-2-methoxybenzaldehyde and

Derivatives
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Compoun
d

C=O Ar-C-O Ar-C-Br Ar-C
Methoxy-
C

Solvent

5-Bromo-2-

methoxybe

nzaldehyd

e

~189.0 ~161.0 ~115.0

~114.0,

128.0,

136.0

~56.0 CDCl₃

5-Bromo-2-

hydroxy-3-

methoxybe

nzaldehyd

e[2]

195.4
149.3,

150.9
111.1

120.8,

121.3,

126.1

56.3 CDCl₃

5-Bromo-

2,3-

dimethoxyb

enzaldehy

de[3]

188.7
154.0,

152.0
117.1

121.9,

121.2,

130.7

62.5, 56.5 CDCl₃

2-Bromo-5-

methoxybe

nzaldehyd

e

~191.0 ~159.0 ~118.0

~114.0,

115.0,

134.0

~55.8 CDCl₃

5-Bromo-2-

hydroxybe

nzaldehyd

e[4]

~196.0 ~161.0 ~114.0

~122.0,

125.0,

139.0

- CDCl₃

Note: Some values are approximate and sourced from spectral databases. Specific

assignments for all aromatic carbons are not shown for brevity.

IR Absorption Data
Table 3: Key IR Absorption Frequencies (cm⁻¹) for 5-Bromo-2-methoxybenzaldehyde and

Derivatives
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Compound
ν(C=O)
Aldehyde

ν(C-O)
Ether/Phenol

ν(C-Br) ν(O-H) Phenol

5-Bromo-2-

methoxybenzald

ehyde

~1680 ~1250 ~600 -

5-Bromo-2-

hydroxy-3-

methoxybenzald

ehyde

~1660 ~1260 ~610 ~3200 (broad)

5-Bromo-2,3-

dimethoxybenzal

dehyde[3]

1685 ~1270 ~620 -

2-Bromo-5-

methoxybenzald

ehyde

~1690 ~1240 ~630 -

5-Bromo-2-

hydroxybenzalde

hyde[5]

~1650 ~1280 ~640 ~3180 (broad)

Note: Values are approximate. The C=O stretching frequency is influenced by conjugation and

intramolecular hydrogen bonding.

Mass Spectrometry Data
Table 4: Mass Spectrometry Data (m/z) for 5-Bromo-2-methoxybenzaldehyde and

Derivatives

Validation & Comparative

Check Availability & Pricing
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Compound
Molecular
Formula

Molecular
Weight

[M]⁺ Isotopic
Pattern

Key
Fragments

5-Bromo-2-

methoxybenzald

ehyde[6]

C₈H₇BrO₂ 215.04 214, 216 178, 185, 213

5-Bromo-2-

hydroxy-3-

methoxybenzald

ehyde

C₈H₇BrO₃ 231.04 230, 232 201, 203, 229

5-Bromo-2,3-

dimethoxybenzal

dehyde[7]

C₉H₉BrO₃ 245.07 244, 246 215, 217, 230

2-Bromo-5-

methoxybenzald

ehyde[8]

C₈H₇BrO₂ 215.04 214, 216 186, 213

5-Bromo-2-

hydroxybenzalde

hyde[9]

C₇H₅BrO₂ 201.02 200, 202 171, 173, 199

Note: The characteristic [M]⁺ and [M+2]⁺ peaks are due to the natural abundance of the ⁷⁹Br

and ⁸¹Br isotopes.

Experimental Workflows and Synthesis
The reliable acquisition of spectroscopic data is contingent on standardized experimental

protocols. Furthermore, understanding the synthetic relationship between these compounds

provides context for their potential impurities and applications.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-2-methoxybenzaldehyde
https://www.scbt.com/p/5-bromo-2-3-dimethoxybenzaldehyde-71295-21-1
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-5-methoxybenzaldehyde
https://webbook.nist.gov/cgi/cbook.cgi?ID=C1761611&Mask=200
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189313?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


General Spectroscopic Analysis Workflow

Sample Preparation

Instrumental Analysis

Data Processing

Solid Compound

Dissolve 5-20 mg in
0.6 mL deuterated solvent

(e.g., CDCl₃)

NMR

Prepare KBr pellet or
dissolve in solvent for

thin film analysis

IR

Dissolve in volatile solvent
(e.g., Hexane, EtOAc)

MS

¹H and ¹³C NMR
Spectroscopy

FT-IR
Spectroscopy

GC-MS
Analysis

Process FID,
assign chemical shifts
and coupling constants

Identify characteristic
functional group frequencies

Analyze mass spectrum,
identify molecular ion

and fragmentation patterns

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.
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Synthesis of 5-Bromo-2,3-dimethoxybenzaldehyde

5-Bromo-2-hydroxy-3-methoxybenzaldehyde

K₂CO₃ in DMF

Reactant

Methyl Iodide (CH₃I)

Methylating Agent

5-Bromo-2,3-dimethoxybenzaldehyde

Methylation Reaction

Click to download full resolution via product page

Caption: Synthesis of a key derivative via methylation.[3]

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Accurately weigh 5-20 mg of the analyte for ¹H NMR (20-50 mg for ¹³C

NMR).[10] The sample is dissolved in approximately 0.6-0.7 mL of a suitable deuterated

solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, directly in a clean 5 mm NMR tube.[10]

[11] The tube is capped and gently agitated to ensure the sample is fully dissolved.[10] If

required, tetramethylsilane (TMS) is added as an internal standard (0.0 ppm).

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard pulse

program is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled

pulse sequence is typically employed to obtain a spectrum with singlets for each unique

carbon atom.[12]

Data Processing: The acquired FID is Fourier transformed, phase-corrected, and baseline-

corrected. Chemical shifts are referenced to the residual solvent peak or TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy
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Sample Preparation (Solid): For the KBr pellet method, 1-2 mg of the solid sample is finely

ground with 100-200 mg of dry KBr powder using an agate mortar and pestle.[13] The

mixture is then pressed into a thin, transparent pellet using a hydraulic press.[13]

Alternatively, for the thin solid film method, a small amount of the solid is dissolved in a

volatile solvent (e.g., methylene chloride), a drop of the solution is placed on a salt plate (KBr

or NaCl), and the solvent is allowed to evaporate.[14]

Data Acquisition: A background spectrum of the empty sample compartment (or the clean

salt plate) is recorded. The prepared sample is then placed in the IR beam path, and the

sample spectrum is acquired. Modern FTIR spectrometers typically scan the range of 4000-

400 cm⁻¹.[15]

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce a transmittance or absorbance spectrum. Key absorption bands corresponding to

functional groups are then identified.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent

such as hexane, ethyl acetate, or dichloromethane. An internal standard may be added for

quantitative analysis.

GC Separation: 1 µL of the sample solution is injected into the GC system, typically in

splitless mode to enhance sensitivity for trace analysis.[16] The sample is vaporized in the

heated inlet and carried by an inert gas (e.g., helium) through a capillary column (e.g., DB-

5ms).[16] The column temperature is programmed to ramp up, separating the components of

the mixture based on their boiling points and interactions with the stationary phase.

MS Analysis: As components elute from the GC column, they enter the mass spectrometer.

Electron Ionization (EI) at 70 eV is a common method for fragmenting the molecules.[16] The

mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a

detector records their abundance.

Data Processing: The resulting total ion chromatogram (TIC) shows peaks corresponding to

different components. The mass spectrum for each peak can be extracted and analyzed to
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identify the molecular ion and characteristic fragmentation patterns, confirming the

compound's identity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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